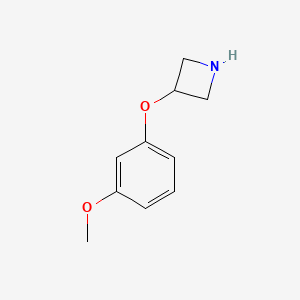

3-(3-Methoxyphenoxy)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, are recognized for their significant role in modern organic synthesis and medicinal chemistry. lifechemicals.comnih.govrsc.org The azetidine (B1206935) ring, a saturated four-membered heterocycle containing one nitrogen atom, provides a unique structural motif that offers a balance between molecular rigidity and chemical stability. nih.govrsc.orgenamine.net This structural feature is highly desirable in drug design as it can lead to a more defined spatial arrangement of substituents, potentially increasing binding affinity to biological targets. enamine.netvulcanchem.com The strain inherent in the four-membered ring also imparts unique reactivity, making azetidines valuable intermediates for the synthesis of more complex molecules. rsc.orgrsc.org

The applications of azetidines in medicinal chemistry are diverse, with azetidine-containing compounds exhibiting a wide range of pharmacological activities, including uses as anticancer, antibacterial, and anti-inflammatory agents. nih.govmedcraveonline.com Furthermore, the azetidine scaffold is considered a valuable bioisostere for other cyclic and acyclic moieties in drug candidates, offering a means to modulate physicochemical properties and improve metabolic stability. nih.govrsc.org The growing interest in these heterocycles is evidenced by the increasing number of approved drugs and clinical candidates containing the azetidine moiety. lifechemicals.compharmablock.comchemrxiv.org

Historical Context and Evolution of Azetidine Chemistry in Scholarly Pursuits

The study of azetidine chemistry has evolved significantly since its early days. Initially, the synthesis of azetidines was considered challenging due to the ring strain associated with the four-membered ring, which often led to low yields and limited accessibility. nih.govbham.ac.uk Early synthetic methods often involved multi-step processes that were not always efficient.

Over the past few decades, significant progress has been made in the development of novel and more efficient synthetic routes to azetidines. magtech.com.cnrsc.orgorganic-chemistry.org These advancements include various cyclization strategies, such as the intramolecular cyclization of γ-haloamines and the ring expansion of aziridines. rsc.orgorganic-chemistry.org The development of catalytic methods has further expanded the synthetic toolbox, allowing for the preparation of a wide array of substituted azetidines with high levels of stereocontrol. rsc.orgacs.org One notable example is the Couty's azetidine synthesis, which provides an efficient route to enantiopure azetidines from readily available β-amino alcohols. wikipedia.org This evolution in synthetic methodology has been instrumental in unlocking the potential of azetidines in various fields of chemical research. magtech.com.cn

Rationale for Investigating Substituted Azetidine Scaffolds, with a Focus on Alkoxy-Substituted Azetidines such as 3-(3-Methoxyphenoxy)azetidine

The investigation of substituted azetidine scaffolds is driven by the desire to fine-tune the chemical and biological properties of these heterocycles. The introduction of substituents at various positions on the azetidine ring allows for the systematic exploration of structure-activity relationships (SAR). medcraveonline.com The position and nature of these substituents can significantly influence a molecule's conformation, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets.

Chemical and Physical Properties of this compound

The properties of this compound and its derivatives are crucial for their application in chemical synthesis and drug discovery. Below is a table summarizing some of the key physical and chemical properties of a related compound, 3-(p-methoxyphenyl)azetidine, which can provide insights into the general characteristics of this class of molecules.

| Property | Value | Source |

| Molecular Formula | C10H13NO | epa.gov |

| Melting Point | 82.3 °C (experimental median) | epa.gov |

| Boiling Point | 267 °C (predicted median) | epa.gov |

| LogKow (Octanol-Water Partition Coefficient) | 1.59 (experimental average) | epa.gov |

| Water Solubility | 0.110 g/L (predicted average) | epa.gov |

| pKa (basic) | 10.0 (predicted average) | epa.gov |

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often involves multi-step sequences starting from readily available materials. A documented synthesis of 1-(Diphenylmethyl)-3-(3-methoxyphenoxy)azetidine oxalate (B1200264) illustrates a common strategy. prepchem.com This process begins with the reaction of 1-diphenylmethyl-3-azetidinol with methanesulfonyl chloride in the presence of triethylamine (B128534) to form a mesylate intermediate. This intermediate is then reacted with 3-methoxyphenol (B1666288) in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst to yield the desired product. prepchem.com Purification is typically achieved through column chromatography. prepchem.com

Another synthetic approach involves the reaction of 3-(3-methoxyphenoxy)-1-azetidinecarbonyl chloride with an appropriate nucleophile. For example, its reaction with allylamine (B125299) in tetrahydrofuran (B95107) can be used to synthesize N-allyl-3-(3-methoxyphenoxy)azetidine-1-carboxamide. prepchem.com These synthetic routes highlight the versatility of the azetidine core for creating a library of derivatives for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-8-3-2-4-9(5-8)13-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHBRUDGTZWRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624562 | |

| Record name | 3-(3-Methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954220-79-2 | |

| Record name | 3-(3-Methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Azetidine Core and Its Functionalized Derivatives

Strategic Approaches to Azetidine (B1206935) Ring Construction in Complex Molecule Synthesisrsc.orgresearchgate.netresearchgate.netnih.govorganic-chemistry.orgacs.org

The construction of the azetidine core is a pivotal step in the synthesis of numerous biologically active compounds and complex molecules. researchgate.net The energetic barrier to forming a four-membered ring has historically posed a significant challenge, leading chemists to develop a diverse array of strategic approaches. researchgate.net These methods often leverage either the release of strain in precursor molecules or employ highly reactive intermediates to facilitate ring closure. Modern strategies focus on efficiency, selectivity, and functional group tolerance, enabling the creation of densely functionalized azetidines that were previously difficult to access. rsc.orgnih.gov

Intra- and Intermolecular Cyclization Reactions for Azetidine Scaffold Formationresearchgate.netnih.govorganic-chemistry.orgacs.orgnih.gov

Intramolecular cyclization, typically proceeding via an SN2 pathway, is a foundational strategy for azetidine synthesis. This approach commonly involves the cyclization of a linear precursor, such as a γ-amino alcohol or its activated derivatives (e.g., γ-haloamines). acs.orgnih.gov The success of this 4-exo-tet cyclization is highly dependent on minimizing competing reactions, such as the formation of the thermodynamically more stable three-membered aziridine (B145994) ring. acs.org An efficient method involves activating the hydroxyl groups of amino alcohols, which circumvents the need for toxic reagents and demonstrates tolerance for various functional groups. organic-chemistry.org A notable modern advancement is the use of lanthanide(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which selectively yields azetidines through C3-selective attack. nih.gov

Intermolecular reactions offer a convergent approach to the azetidine core. A straightforward and effective method is the alkylation of primary amines with bis-triflates generated in situ from 2-substituted-1,3-propanediols, yielding various 1,3-disubstituted azetidines. organic-chemistry.org Microwave-assisted one-pot cyclocondensation of alkyl dihalides with primary amines in an aqueous alkaline medium also provides an efficient route to these heterocycles. organic-chemistry.org

| Cyclization Strategy | Precursors | Key Reagents/Catalysts | Description | Reference(s) |

| Intramolecular Aminolysis | cis-3,4-Epoxy amines | La(OTf)3 | Catalytic, regioselective C3-aminolysis of the epoxide leads to the azetidine ring. | nih.gov |

| Intramolecular Cyclization | γ-Amino alcohols | Activating agents (e.g., MsCl) | Activation of the terminal hydroxyl group facilitates nucleophilic attack by the nitrogen. | organic-chemistry.orgacs.org |

| Intermolecular Alkylation | Primary amines, 2-substituted-1,3-propanediols | Triflic anhydride | In situ formation of bis-triflates from diols, followed by dialkylation of an amine. | organic-chemistry.org |

| Intermolecular Cyclocondensation | Primary amines, Alkyl dihalides | Alkaline aqueous medium, Microwave | A one-pot reaction forming the azetidine ring from readily available starting materials. | organic-chemistry.org |

Cycloaddition Reactions in Azetidine Synthesis (e.g., Aza-Paterno-Büchi, [2+2] Photocycloadditions)rsc.orgresearchgate.netnih.govacs.orgchemrxiv.org

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a highly atom-economical and direct method for synthesizing functionalized azetidines. rsc.orgresearchgate.net Historically, this reaction was limited by the need for high-energy UV light and the competing E/Z isomerization of the imine's excited state, which prevented cycloaddition. researchgate.netthieme-connect.com

Recent breakthroughs have overcome these limitations by using visible-light photocatalysis. nih.govchemrxiv.org Iridium-based photocatalysts can activate specific imine precursors, such as 2-isoxazoline-3-carboxylates, via a triplet energy transfer mechanism. rsc.orgnih.gov This approach allows the reaction to proceed under mild conditions with a broad scope of alkenes, including unactivated ones, and offers excellent functional group tolerance. rsc.orgnih.govchemrxiv.org The resulting polycyclic azetidines can be readily unmasked to reveal synthetically versatile functional handles, providing a novel entry to desirable azetidine building blocks. nih.gov The choice of imine precursor is critical; acyclic imines have traditionally been poor substrates, but recent advances have demonstrated their viability by carefully matching the frontier molecular orbital energies of the reactants. nih.gov

| Photocycloaddition Method | Key Reactants | Catalyst/Conditions | Key Features | Reference(s) |

| Visible-Light Aza-Paternò-Büchi | 2-Isoxazoline-3-carboxylates, Alkenes | fac-[Ir(dFppy)3], Blue light | Mild conditions, broad alkene scope, high functional group tolerance, proceeds via triplet energy transfer. | rsc.orgnih.govthieme-connect.com |

| UV-Light Aza-Paternò-Büchi | N-arylsulfonylimines, Styrenes | UV light (365 nm) | One of the earlier successful examples with acyclic imines, but requires higher energy irradiation. | thieme-connect.com |

| Visible-Light Aza-Paternò-Büchi | Glyoxylate (B1226380) Oximes, Alkenes | Iridium photocatalyst, Visible light | Utilizes reactive glyoxylate oxime intermediates activated by triplet energy transfer. | chemrxiv.org |

Ring Contraction and Expansion Strategies for Azetidine Derivativesrsc.orgresearchgate.netnih.gov

Alternative strategies to direct cyclization involve the manipulation of ring size in existing cyclic systems. These methods can provide access to azetidine scaffolds that are challenging to obtain through other means. rsc.orgresearchgate.net

Ring contraction is an effective, albeit less common, strategy. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.org In this process, treatment with a base like potassium carbonate in the presence of a nucleophile (e.g., an alcohol or phenol) induces a formal ring contraction to yield α-carbonylated N-sulfonylazetidines. rsc.org This method allows for the direct incorporation of various functional groups at the α-position of the azetidine ring. rsc.org

Conversely, ring expansion strategies, particularly the one-carbon homologation of aziridines, have emerged as a powerful route to chiral azetidines. nih.govchemrxiv.org This transformation can be achieved via a rsc.orgresearchgate.net-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide, which is generated by the reaction of an aziridine with a carbene precursor. nih.gov A significant challenge is to suppress the competing cheletropic extrusion of an olefin from the ylide. nih.gov Biocatalysis, using engineered cytochrome P450 enzymes, has shown remarkable success in controlling this reactivity, enabling a highly enantioselective one-carbon ring expansion of aziridines to azetidines with exceptional stereocontrol. nih.govchemrxiv.org

Strain-Release Homologation in Azetidine Chemistryrsc.org

The high ring strain of bicyclic systems can be harnessed as a driving force for chemical transformations. Strain-release homologation of 1-azabicyclo[1.1.0]butanes (ABBs) is a modern and versatile strategy for the modular synthesis of functionalized azetidines. rsc.orgorganic-chemistry.org Developed by Aggarwal and co-workers, this method involves the generation of a lithiated ABB species, which is then trapped with a boronic ester. organic-chemistry.org Subsequent N-protonation triggers a 1,2-migration that cleaves the central C-N bond, relieving the immense ring strain and forming a stable, functionalized N-H azetidine ring. rsc.orgorganic-chemistry.org This approach is highly tolerant of various boronic esters, providing access to a wide array of alkyl-, vinyl-, and aryl-substituted azetidines. rsc.org

Modern Catalytic Approaches to Azetidine Functionalizationrsc.orgorganic-chemistry.org

Catalysis, particularly using transition metals, has revolutionized the synthesis and functionalization of azetidines. These methods provide access to novel derivatives under mild conditions with high selectivity and efficiency, often allowing for the formation of C-C and C-N bonds that are difficult to forge using classical methods. rsc.orgorganic-chemistry.org

Transition-Metal-Catalyzed Azetidine Synthesis and Modification (e.g., Palladium, Copper, Titanium Catalysis)rsc.orgorganic-chemistry.org

Palladium Catalysis: Palladium catalysts are highly effective for the intramolecular amination of unactivated C(sp³)–H bonds to form azetidine rings. rsc.orgorganic-chemistry.orgorganic-chemistry.org Gaunt and co-workers reported a Pd(II)-catalyzed γ-C(sp³)–H amination where a picolinamide-protected amine undergoes cyclization. rsc.org The mechanism is proposed to involve a Pd(IV) intermediate, and the reaction features low catalyst loading and the use of inexpensive reagents. rsc.orgorganic-chemistry.org This C-H activation strategy transforms readily available linear amines into valuable azetidine products with high diastereoselectivity. organic-chemistry.org Chiral phosphoric acids have also been employed as ligands in Pd(II)-catalyzed enantioselective α-C–H arylation of azetidines with aryl boronic acids, providing a route to chiral α-arylated azetidines. nih.gov

Copper Catalysis: Copper catalysis offers a diverse range of transformations for azetidine synthesis. A Cu(I)-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides provides functionalized 2-(sulfonylimino)-4-(alkylimino)azetidines in high yields under very mild, base-free conditions. organic-chemistry.orgorganic-chemistry.org The mechanism is thought to involve a [2+2] cycloaddition between a reactive ketenimine intermediate and the carbodiimide. organic-chemistry.org Furthermore, photo-induced copper catalysis enables a radical [3+1] annulation of aliphatic amines with alkynes to produce azetidines. the-innovation.org Copper catalysts are also crucial in the enantioselective difunctionalization of azetines, where boryl and allyl groups are installed across the C=C bond to create chiral 2,3-disubstituted azetidines. acs.org

Titanium Catalysis: Titanium-mediated reactions provide a unique entry into spirocyclic azetidines. rsc.org Kürti and co-workers developed a Ti(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents or terminal olefins to synthesize spirocyclic NH-azetidines. rsc.orgnih.gov The reaction proceeds through a proposed Kulinkovich-type mechanism, where a titanacyclopropane intermediate acts as a 1,2-dianion equivalent, inserting into the oxime ether to form the four-membered ring. nih.govresearchgate.net This method is notable for its ability to construct structurally diverse and previously unreported NH-azetidines in a single step. nih.govresearchgate.net

| Catalyst | Reaction Type | Substrates | Product Type | Reference(s) |

| Palladium | Intramolecular C-H Amination | Picolinamide-protected amines | Functionalized azetidines | rsc.orgorganic-chemistry.org |

| Copper | Multicomponent Reaction | Terminal alkynes, sulfonyl azides, carbodiimides | 2,4-diiminoazetidines | organic-chemistry.orgorganic-chemistry.org |

| Copper | Boryl Allylation | Azetines, bis(pinacolato)diboron, allyl carbonates | 2,3-disubstituted azetidines | acs.org |

| Titanium | Kulinkovich-type Coupling | Oxime ethers, Grignard reagents or olefins | Spirocyclic NH-azetidines | rsc.orgnih.govresearchgate.net |

Enantioselective Synthesis of Chiral Azetidine Scaffolds

The generation of chiral azetidines in an enantiomerically pure form is critical for their application in pharmaceuticals. Several catalytic asymmetric methods have been developed to achieve this, providing access to complex, stereodefined scaffolds.

One notable approach is the use of chiral phase-transfer (PT) catalysis. For instance, the enantioselective synthesis of spirocyclic azetidine oxindoles has been accomplished through an intramolecular C-C bond formation. nih.govacs.org This reaction utilizes a novel cinchona alkaloid-derived PT catalyst to activate the substrate, leading to high yields and excellent enantiomeric ratios (up to 2:98 er). nih.govacs.org The process is robust and tolerates a wide range of substituents on the oxindole (B195798) ring. acs.org

Copper-catalyzed reactions have also emerged as a powerful tool. A highly enantioselective difunctionalization of azetines has been developed to access chiral 2,3-disubstituted azetidines. acs.orgresearchgate.net This method employs a Cu/bisphosphine catalyst to install both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereogenic centers simultaneously. acs.org This represents a significant advance in the asymmetric functionalization of strained, electron-rich heterocycles. acs.org

Magnesium catalysis has provided another avenue for the asymmetric synthesis of chiral azetidines. An in situ generated magnesium catalyst has been used for the catalytic asymmetric [2+2] cyclization reaction between α-branched allenoates and imines, yielding a variety of chiral azetidines under mild conditions. rsc.org

Other innovative enantioselective methods include:

Organocatalytic Conjugate Additions: Amine-catalyzed conjugate additions of aldehydes to azetidine-containing nitroolefins can produce chiral γ-nitroaldehydes, which are precursors to spirocyclic pyrrolidines. nih.gov

Aza-Paternò-Büchi Reaction: The intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by a visible-light Ir(III) photocatalyst, yields functionalized azetidines. rsc.orgresearchgate.net

Table 1: Comparison of Enantioselective Synthetic Methods for Chiral Azetidines

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Phase-Transfer Catalyst (Cinchona Alkaloid-derived) | Intramolecular C-C Cyclization | High enantioselectivity (up to 2:98 er); tolerant of various substituents. | nih.govacs.org |

| Copper/Bisphosphine Complex | Boryl Allylation of Azetines | Direct difunctionalization; creates two stereocenters; good for electron-rich olefins. | acs.orgresearchgate.net |

| In situ Generated Magnesium Catalyst | [2+2] Cycloaddition | Uses α-branched allenoates and imines; proceeds under mild conditions. | rsc.org |

| Ir(III) Photocatalyst | Aza-Paternò-Büchi Reaction | Visible-light mediated; intermolecular [2+2] photocycloaddition. | rsc.orgresearchgate.net |

Derivatization and Post-Synthetic Functionalization of Azetidine Systems

Once the azetidine core is formed, its derivatization and post-synthetic functionalization are key to creating diverse molecular architectures. chemrxiv.org The stability of the azetidine ring, which is greater than that of aziridines, allows for a range of chemical manipulations. rsc.org Late-stage functionalization is particularly valuable in medicinal chemistry for rapidly generating analogues of bioactive compounds. researchgate.netnih.gov Strategies include nucleophilic ring-opening, cycloadditions, rearrangements, and direct functionalization of the ring itself. rsc.org

Direct C-H Functionalization of Azetidine Rings

Direct C-H functionalization has become a powerful strategy for modifying the azetidine scaffold without the need for pre-functionalized substrates, offering high atom and step economy. rsc.org Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in this area.

Palladium(II)-catalyzed reactions have been successfully employed for the C(sp³)–H functionalization of azetidines. rsc.org For example, Pd(II)-catalyzed γ-C(sp³)–H amination has been used to synthesize functionalized azetidines via an intramolecular cyclization. rsc.org In other work, the asymmetric desymmetrization of amines, including azetidine, has been achieved through a Pd(II)-catalyzed α-C(sp³)–H arylation using a chiral phosphoric acid ligand. nih.gov This method couples various amines with aryl boronic acids to produce chiral aryl-amines with high enantioselectivity. nih.gov The use of directing groups, such as picolinamide (B142947) (PA), can facilitate the intramolecular amination of unactivated C-H bonds to form the azetidine ring. rhhz.net

Rhodium(I) catalysis has also been applied to the intermolecular C-H arylation of saturated aza-heterocycles, including azetidine. rsc.org This approach has demonstrated good regio- and enantioselectivity, expanding the toolkit for creating α-N-arylated azetidines. rsc.org

Table 2: Examples of Direct C-H Functionalization of Azetidines

| Catalyst/Reagent | Directing Group Strategy | Type of Functionalization | Reference |

|---|---|---|---|

| Palladium(II) / Chiral Phosphoric Acid | N/A | Asymmetric α-C(sp³)–H Arylation | nih.gov |

| Palladium(II) / Benziodoxole Tosylate | N/A | Intramolecular γ-C(sp³)–H Amination | rsc.org |

| Rhodium(I) / Chiral Ligand | N/A | Intermolecular C-H Arylation | rsc.org |

| Palladium(OAc)₂ | Picolinamide (PA) | Intramolecular γ-C-H Amination | rhhz.net |

Chemoselective Transformations of Azetidine Derivatives

The chemoselectivity of reactions involving azetidines is crucial for synthesizing complex molecules with multiple functional groups. The strained nature of the four-membered ring can be exploited for selective transformations. arkat-usa.org

One of the most common approaches is the reduction of β-lactams (azetidin-2-ones) to yield azetidines. rsc.org Reagents like diisobutylaluminium hydride (DIBAL-H) are often used, though care must be taken to avoid ring-opening, especially with electron-rich substituents on the azetidine nucleus. rsc.org

Strain-release reactions of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) provide a versatile route to 3-substituted azetidines. arkat-usa.org The selective cleavage of the central C-N bond in ABBs with various nucleophiles allows for the controlled installation of functional groups at the C3-position of the azetidine ring. arkat-usa.org

Late-stage functionalization of azetidine-containing macrocycles has also been demonstrated. researchgate.netnih.gov This can involve the chemoselective deprotection of the azetidine nitrogen followed by substitution reactions like acylation or sulfonylation, or through a "click-based" approach using an alkyne-tagged azetidine. researchgate.netnih.gov This allows for the attachment of various moieties, such as dyes or biotin (B1667282) tags, to complex peptide macrocycles without degrading the strained azetidine ring. researchgate.netnih.gov

Synthetic Routes to Phenoxy-Substituted Azetidines, relevant to 3-(3-Methoxyphenoxy)azetidine

The synthesis of 3-phenoxy-substituted azetidines, such as this compound, typically involves the nucleophilic substitution of a suitable leaving group at the 3-position of the azetidine ring with a phenoxide.

A documented synthesis for a derivative, 1-(diphenylmethyl)-3-(3-methoxyphenoxy)azetidine, provides a relevant pathway. prepchem.com The synthesis proceeds in a few key steps:

Activation of the Hydroxyl Group: The starting material, 1-diphenylmethyl-3-azetidinol, is reacted with methanesulfonyl chloride in the presence of triethylamine (B128534). This converts the hydroxyl group at the 3-position into a good leaving group (mesylate). prepchem.com

Nucleophilic Substitution: The activated azetidine intermediate is then reacted with 3-methoxyphenol (B1666288) in a vigorous mixture containing sodium hydroxide (B78521) and a phase-transfer catalyst (tetrabutylammonium bromide). The 3-methoxyphenoxide anion displaces the mesylate group to form the desired ether linkage. prepchem.com

Purification: The crude product is purified using silica (B1680970) gel column chromatography to yield the final 1-(diphenylmethyl)-3-(3-methoxyphenoxy)azetidine as an oil. prepchem.com

This Williamson ether synthesis-type reaction is a common and effective method for creating aryl ether bonds on the azetidine scaffold. The N-diphenylmethyl group serves as a protecting group for the azetidine nitrogen, which can potentially be removed in a subsequent step to yield the parent this compound.

Derivatives such as 3-(3-methoxyphenoxy)-1-azetidinecarbonyl chloride and 1-[2-(2-chlorophenyl)cyclopropanecarbonyl]-3-(3-methoxyphenoxy)azetidine have also been reported, indicating that the core this compound structure serves as a building block for more complex molecules. prepchem.commolport.com

Chemical Reactivity and Mechanistic Investigations of Azetidine Systems

Fundamental Principles Governing Azetidine (B1206935) Reactivity: Role of Ring Strain and Electronic Properties

The reactivity of the azetidine ring, a four-membered nitrogen-containing heterocycle, is significantly influenced by its considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain is intermediate between the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions, providing a driving force for various chemical transformations. rsc.orgbeilstein-journals.orgrsc.orgvulcanchem.com

The electronic properties of the azetidine system also play a crucial role in its reactivity. The nitrogen atom within the ring is a site of nucleophilicity and can be protonated or activated by Lewis acids, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. vulcanchem.com In the case of 3-(3-methoxyphenoxy)azetidine, the phenoxy substituent at the C3 position introduces additional electronic factors. The oxygen atom of the phenoxy group can influence the electron density of the ring, and the methoxy (B1213986) group on the phenyl ring can further modulate these electronic effects. For instance, the methoxy group is an electron-donating group which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

The stability and reactivity of azetidine derivatives can be fine-tuned by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups on the nitrogen, such as sulfonyl or Boc (tert-butyloxycarbonyl) groups, can activate the azetidine ring towards nucleophilic attack by making the nitrogen a better leaving group. nih.gov This activation strategy is a common approach to control the reactivity and regioselectivity of ring-opening reactions. nih.gov

Table 1: Comparison of Ring Strain in Cyclic Amines

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

| Piperidine (B6355638) | 6 | ~0 |

This table is generated based on data from multiple sources. rsc.org

Regioselective and Stereoselective Aspects of Azetidine Ring Transformations

Ring transformations of unsymmetrically substituted azetidines, such as this compound, often raise questions of regioselectivity—which of the C-N bonds will cleave—and stereoselectivity—the three-dimensional outcome of the reaction.

In nucleophilic ring-opening reactions of N-activated azetidines, the site of nucleophilic attack is influenced by both electronic and steric factors. For 2-aryl-N-tosylazetidines, nucleophilic attack often occurs preferentially at the benzylic position (the carbon bearing the aryl group) due to the stabilization of the transition state. iitk.ac.in For a 3-substituted azetidine like this compound, if the nitrogen is activated, nucleophilic attack could potentially occur at either the C2 or C4 position. The regiochemical outcome would depend on the nature of the nucleophile and the specific activating group on the nitrogen.

Stereoselectivity is a critical aspect of azetidine chemistry, particularly in the synthesis of chiral, non-racemic products. For instance, the [2+2] photocycloaddition of imines with alkenes can produce azetidines with a high degree of stereocontrol, often proceeding with complete stereoselectivity. thieme-connect.com Similarly, stereoselective syntheses of highly substituted azetidines have been achieved through methods like the [3+1] ring expansion of methylene (B1212753) aziridines, which can efficiently transfer chirality from the starting material to the product. researchgate.net In the case of 3-substituted azetidines, the existing stereocenter at C3 can direct the stereochemical outcome of subsequent reactions, leading to the formation of specific diastereomers. For example, the synthesis of 2,3-cis-disubstituted azetidinic amino acids has been achieved through stereoselective intramolecular anionic ring-closure. arkat-usa.org

Mechanistic Pathways of Key Azetidine-Forming and Ring-Opening Reactions

Nucleophilic substitution and ring-opening are cornerstone reactions in azetidine chemistry. The azetidine ring itself is relatively stable and often requires activation to undergo nucleophilic attack. iitk.ac.in Electrophilic activation of the azetidine nitrogen is a common strategy to enhance its reactivity. This can be achieved by protonation with an acid or by coordination to a Lewis acid. iitk.ac.in This activation makes the ring carbons more electrophilic and susceptible to attack by nucleophiles. ksu.edu.sasavemyexams.comlibretexts.org

For a compound like this compound, nucleophilic substitution could occur where the phenoxy group is displaced by a nucleophile. However, more commonly, reactions involve the ring itself. In the presence of a nucleophile and after activation of the nitrogen, a ring-opening reaction can occur via an SN2-type mechanism. ksu.edu.sasavemyexams.comlibretexts.org The nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of this attack is dictated by the substitution pattern of the azetidine ring. For instance, in 2-substituted azetidines, sterically demanding nucleophiles tend to attack the less substituted C4 position, while other nucleophiles may favor the C2 position due to electronic effects. iitk.ac.in

The synthesis of 3-phenoxyazetidine (B1367254) derivatives often involves the nucleophilic attack of a phenoxide on an azetidine with a suitable leaving group at the 3-position, or the reaction of 3-hydroxyazetidine with a phenol (B47542) under conditions that promote ether formation. smolecule.com

In addition to ionic pathways, radical and photochemical reactions provide powerful and often complementary methods for the synthesis and functionalization of azetidines.

Radical Reactions: Radical strain-release strategies have emerged as a novel approach for the synthesis of densely functionalized azetidines. researchbunny.comresearchgate.netchemrxiv.org These methods often involve the generation of radical intermediates that react with highly strained precursors like azabicyclo[1.1.0]butanes to afford azetidine products. researchbunny.comresearchgate.netchemrxiv.org While specific radical reactions involving this compound are not extensively documented, the azetidine scaffold, in general, can participate in radical processes. For example, N-azetidinyl amides can undergo selective N-C bond cleavage via a radical pathway. rsc.org

Photochemical Reactions: Photochemistry offers unique pathways for the construction and transformation of azetidine rings that are often inaccessible through thermal reactions. nottingham.ac.uk The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a well-established method for synthesizing azetidines. rsc.orgthieme-connect.com This reaction can be promoted by visible light and can proceed with high stereoselectivity. rsc.orgthieme-connect.com Another photochemical approach is the Norrish-Yang cyclization, which can be used to form azetidinols from α-aminoacetophenones. beilstein-journals.org These photochemically generated azetidinols can then undergo subsequent ring-opening reactions. beilstein-journals.org While direct photochemical studies on this compound are limited, the general principles of azetidine photochemistry suggest that this compound could potentially undergo photochemical transformations, such as ring-opening or cycloaddition reactions, upon excitation. acs.orgchemrxiv.org

Computational and Theoretical Studies on Azetidine Compounds

Quantum Chemical Calculations for Understanding Azetidine (B1206935) Electronic Structure and Reactivity

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's electronic reactivity and stability. vulcanchem.com A smaller gap generally suggests higher reactivity. In the context of azetidines, these calculations help predict sites susceptible to electrophilic or nucleophilic attack, which is fundamental to understanding their chemical behavior and reaction mechanisms.

Natural Bond Orbital (NBO) analysis further refines this understanding by detailing hyperconjugative interactions and orbital overlaps, which contribute to the molecule's stability. For example, interactions between the nitrogen lone pair and the aromatic system in a substituted azetidine can be quantified. Quantum chemical investigations have also been instrumental in explaining the regioselectivity and stereoselectivity of reactions involving the formation of the azetidine ring, providing a quantum mechanical basis for empirical rules like Baldwin's rules for ring closure. acs.org

Table 1: Predicted Electronic Parameters for a Nitrophenyl-Azetidine System

| Parameter | Value (eV) | Method |

| HOMO energy | -6.8 | B3LYP/6-311++G(d,p) |

| LUMO energy | -2.6 | B3LYP/6-311++G(d,p) |

| ΔEg | 4.2 | B3LYP/6-311++G(d,p) |

This table presents representative data for a nitrophenyl-azetidine system, illustrating the types of parameters obtained from quantum chemical calculations. vulcanchem.com

Predictive Modeling for Reaction Outcomes and Synthetic Design in Azetidine Chemistry

Predictive modeling, often leveraging machine learning and quantum chemical calculations, is transforming the synthesis of azetidines. thescience.devmit.edu Traditionally, the synthesis of these four-membered rings has been challenging. thescience.devmit.edu Computational models can now prescreen potential reactants and predict the feasibility and yield of reactions, moving beyond a trial-and-error approach. thescience.devmit.edu

Researchers have developed models that calculate the frontier orbital energies of reactants, such as alkenes and oximes, to predict their likelihood of forming an azetidine via photocatalysis. thescience.devmit.edu These models can rapidly assess numerous reactant pairs, identifying promising candidates for experimental validation. thescience.devmit.edu This predictive power significantly broadens the accessible range of substrates for azetidine synthesis. thescience.devmit.edu

Furthermore, machine learning algorithms trained on large datasets of chemical reactions can predict retrosynthetic pathways for complex molecules containing an azetidine core. rsc.org These models can suggest viable starting materials and reaction conditions, even identifying discrepancies with existing literature and proposing more efficient or practical synthetic routes. rsc.org The integration of high-quality, curated reaction data is crucial for enhancing the predictive accuracy of these models. cas.org

Molecular Dynamics Simulations and Conformational Analysis of Azetidine Derivatives

The four-membered azetidine ring possesses significant ring strain, which influences its conformational preferences. Molecular dynamics (MD) simulations and other computational techniques are employed to study the conformational landscape of azetidine derivatives. acs.org These simulations can reveal the puckering of the azetidine ring, which can adopt conformations such as envelope or twist.

The substitution pattern on the azetidine ring plays a crucial role in determining its preferred conformation. For example, in some N-alkyl substituted azetidines, the cis isomer favors a puckered ring with major substituents in equatorial positions, while the trans isomer may adopt a more planar conformation. capes.gov.br The presence of specific substituents, such as fluorine, can also significantly influence the ring pucker through interactions like the C–F···N+ charge–dipole interaction. researchgate.net

Conformational analysis is particularly important for azetidine-containing peptides, where the constrained ring can induce specific secondary structures like γ-turns or β-turns. acs.orgresearchgate.net Understanding these conformational preferences is vital for the design of peptidomimetics with defined three-dimensional structures. researchgate.net

In Silico Screening Methodologies for Azetidine Scaffold Exploration

The azetidine scaffold is a valuable component in the design of compound libraries for drug discovery. lifechemicals.com In silico screening, or virtual screening, allows for the rapid exploration of vast chemical spaces to identify promising hit candidates from libraries of azetidine derivatives. wuxibiology.com This computational technique is more economical and efficient than traditional high-throughput screening. wuxibiology.com

Virtual screening methodologies can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the structural information of known active compounds to identify new molecules with similar properties. Structure-based methods, such as molecular docking, predict the binding affinity of a ligand to a target protein by modeling their interaction.

The process often involves the creation of virtual libraries by enumerating compounds from a set of scaffolds and building blocks. wuxibiology.combham.ac.uk These libraries can contain millions or even billions of virtual compounds. wuxibiology.com Machine learning models can be trained to predict the "hit-likeness" of these compounds, prioritizing a smaller, more manageable set for further investigation. acs.org This scaffold-based screening approach has proven effective in identifying novel inhibitors for various biological targets. nih.gov

Prediction of Pharmacokinetic and Toxicological Profiles (e.g., ADME Analysis) for Azetidine Derivatives

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity, is a critical step in early-stage drug discovery. nih.gov These computational models help to identify candidates with favorable drug-like properties and minimize late-stage attrition. nih.govresearchgate.net For azetidine derivatives, various online tools and software packages are used to predict key pharmacokinetic parameters. brieflands.comdergipark.org.tr

These predictions include physicochemical properties such as lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight, which are often evaluated against criteria like Lipinski's Rule of Five to assess drug-likeness. researchgate.netbrieflands.com Other important predicted properties include gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes like cytochrome P450s. brieflands.comdergipark.org.tr

For example, studies on azetidine-2-carbonitrile (B3153824) derivatives have utilized SwissADME to predict their pharmacokinetic profiles, showing that many designed compounds possess excellent drug-like properties and are likely to be orally active. brieflands.comdergipark.org.tr Similarly, ADMET prediction tools can estimate parameters like skin permeability and the number of rotatable bonds. brieflands.com While these in silico predictions are valuable for prioritizing compounds, they must be validated by in vitro experiments. nih.gov

Table 2: Predicted ADME Properties for Designed Azetidine-2-carbonitrile Derivatives

| Property | Predicted Range/Value | Significance |

| Lipinski's Rule of Five | All designed derivatives obeyed the rule | Indicates good drug-like properties |

| Skin Permeability (log Kp) | -6.31 to -5.69 cm/s | Within the acceptable range, suggesting membrane permeability |

| Gastrointestinal Absorption | Low to High | Varies among derivatives, indicating differential oral bioavailability |

| CYP1A2 Inhibition | Some derivatives predicted as inhibitors | Potential for drug-drug interactions |

This table summarizes predicted ADME properties for a series of designed azetidine-2-carbonitrile derivatives, highlighting the utility of in silico predictions. brieflands.com

Biological Activity and Pharmacological Profiling of Azetidine Derivatives

The Azetidine (B1206935) Moiety as a Central Pharmacophore in Bioactive Molecules

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered considerable attention in drug discovery. chemrxiv.orgresearchgate.net Its incorporation into molecules can significantly influence their pharmacological properties. researchgate.netnih.gov The inherent ring strain of the azetidine nucleus imparts a rigid conformation, which can be advantageous for binding to biological targets with high affinity and selectivity. vulcanchem.comrsc.org This structural feature makes azetidines attractive scaffolds in the design of a wide array of bioactive compounds. lifechemicals.comacs.org

Azetidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. medcraveonline.comresearchgate.netijbpas.com For instance, the 2-azetidinone (or β-lactam) ring is a well-established pharmacophore in a major class of antibiotics. medcraveonline.comacgpubs.org Beyond the β-lactams, the non-carbonyl-containing azetidine ring is increasingly being utilized as a pharmacological tool in high-throughput screening and structure-activity relationship studies. lifechemicals.com The versatility of the azetidine scaffold allows for the synthesis of diverse libraries of compounds for biological evaluation. rsc.org

The presence of the azetidine moiety can also confer desirable pharmacokinetic properties to drug candidates. researchgate.net Its small, polar nature can impact a molecule's solubility, metabolic stability, and cell permeability, all of which are critical factors in the development of effective therapeutics. acs.org At least seven approved drugs contain an azetidine residue, and numerous others are in various stages of clinical trials, highlighting the successful application of this heterocycle in medicine. chemrxiv.org

Structure-Activity Relationship (SAR) Studies for Azetidine-Based Compounds

The biological activity of azetidine-based compounds is highly dependent on their substitution patterns, and even minor structural modifications can lead to significant changes in potency and selectivity. medcraveonline.comacgpubs.org Structure-activity relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of this class of molecules.

Influence of Substituent Patterns on Biological Potency and Selectivity (e.g., Methoxy (B1213986) Substitutions)

The nature and position of substituents on the azetidine ring and any associated aromatic systems play a critical role in determining the biological effects of these compounds. For example, in a series of azetidine-2,3-dicarboxylic acid stereoisomers, the relative orientation of the carboxylic acid groups (cis vs. trans) and the stereochemistry at the chiral centers had a profound impact on their affinity and agonist activity at NMDA receptors. nih.gov

The presence of a methoxy group, as seen in 3-(3-Methoxyphenoxy)azetidine, can significantly influence biological activity. The methoxy group is an electron-donating group that can affect the electronic properties of the aromatic ring and its ability to engage in various non-covalent interactions with biological targets. In some instances, methoxy substitution has been shown to enhance the antimicrobial activity of azetidin-2-one (B1220530) derivatives. ijsr.net Studies on azetidine derivatives as GABA uptake inhibitors have also explored the impact of methoxy-substituted phenyl groups. nih.gov Specifically, 3-hydroxy-3-(4-methoxyphenoxy)azetidine derivatives showed moderate affinity for both GAT-1 and GAT-3 transporters. nih.gov

Furthermore, research on azetidine-containing dipeptides as inhibitors of human cytomegalovirus (HCMV) revealed that specific substitutions at the N- and C-termini, as well as the side-chain, were essential for antiviral activity. nih.gov The conformational restriction imposed by the azetidine ring was also identified as a key factor influencing the activity of these molecules. nih.gov

Mechanistic Insights into the Biological Actions of Azetidine Derivatives

Understanding the mechanisms through which azetidine derivatives exert their biological effects is fundamental to their development as therapeutic agents. These mechanisms often involve specific interactions with enzymes or receptors, or the disruption of essential cellular processes.

Enzyme Inhibition by Azetidine Compounds (e.g., Kinases, Phospholipase A2, TNF-alpha converting enzyme)

Azetidine derivatives have been identified as inhibitors of a variety of enzymes. For example, certain 2-oxo-azetidine derivatives have been recognized as inhibitors of tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE), an important target in inflammatory diseases. medcraveonline.com Other studies have highlighted the potential for azetidin-2-one derivatives to inhibit phospholipase A2 (PLA2), with a suggested correlation between anti-inflammatory, anti-tubercular activity, and PLA2 inhibition. ijbpas.com

Preliminary studies on this compound hydrochloride suggest it may exert inhibitory effects on specific kinases, which are key regulators of cellular signaling pathways implicated in cancer. Azetidine derivatives have also been investigated as inhibitors of stearoyl-coenzyme A delta-9 desaturase (SCD), an enzyme involved in lipid metabolism, with potential applications in treating obesity, diabetes, and cardiovascular diseases. google.com

Receptor Interaction and Modulatory Effects (e.g., Dopamine (B1211576) Receptors, Monoamine Transporters, Sigma Receptors)

Azetidine derivatives have been shown to interact with and modulate the activity of various receptors in the central nervous system. For instance, some tricyclic derivatives of azetidine have been synthesized and evaluated for their antidepressant activity, with the most promising compounds acting as CNS stimulants. nih.gov

The azetidine scaffold has also been incorporated into compounds targeting dopamine transporters. Furthermore, azetidine derivatives have been explored as agonists at metabotropic glutamate (B1630785) receptors, which are involved in learning and memory processes. nih.gov Specifically, trans-azetidine-2,4-dicarboxylic acid was identified as an agonist at metabotropic glutamate receptor subtypes 1 and 5. nih.gov

The stereochemistry of azetidine derivatives is often a critical determinant of their receptor interaction profile. For example, cis-azetidine derivatives have been found to be particularly active at excitatory amino acid receptor systems. google.com In another study, the four stereoisomers of azetidine-2,3-dicarboxylic acid displayed distinct affinities and activities at different NMDA receptor subtypes. nih.gov

Disruption of Cellular Processes (e.g., Mycolate Assembly)

The antimicrobial activity of some azetidine derivatives is attributed to their ability to disrupt essential cellular processes in pathogens. For instance, in the context of tuberculosis, the presence of an azetidine ring in certain compounds has been linked to antibacterial properties against Mycobacterium tuberculosis. This suggests a potential mechanism involving the inhibition of key bacterial processes.

While the precise mechanism for many azetidine derivatives is still under investigation, the disruption of mycolate assembly, a critical component of the mycobacterial cell wall, is a known target for some anti-tubercular agents. The structural features of azetidine compounds could allow them to interfere with the enzymes involved in this complex biosynthetic pathway.

Diverse Pharmacological Activities of Azetidine Derivatives and their Therapeutic Potential[3][6][9][12][15][17][18][19][20][21][22].

Antimicrobial Spectrum (Antibacterial, Antifungal, Antitubercular)

The antimicrobial properties of azetidine derivatives are well-documented, with studies demonstrating their efficacy against a range of bacterial, fungal, and mycobacterial pathogens. medcraveonline.commedwinpublishers.comnih.govresearchgate.net

Several studies have highlighted the antibacterial and antifungal potential of various azetidine derivatives. medcraveonline.comnih.govresearchgate.net For instance, a series of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives displayed significant activity against Staphylococcus aureus and Escherichia coli, as well as the fungal pathogen Candida albicans. The presence of a β-lactam ring is crucial for the antimicrobial activity, which can be further enhanced by the addition of phenyl or heterocyclic moieties at the 4-position of the azetidine ring. Another study on novel azetidine-tethered chitosan (B1678972) derivatives demonstrated a significant inhibitory effect on the morphology of fungal mycelia of Aspergillus fumigatus. nih.gov

The antimicrobial activity of azetidinone derivatives is influenced by the nature of substituents on the ring. For example, compounds with electron-withdrawing groups like nitro (NO2), chloro (Cl), and bromo (Br) have been shown to exhibit higher activity compared to those with electron-donating groups like methoxy (OCH3) and methyl (CH3). The observed order of activity is typically NO2 > Cl > Br > OH > OCH3 > CH3. medcraveonline.com

A significant area of research has been the evaluation of azetidine derivatives against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. medcraveonline.comnih.govacs.org A series of azetidine derivatives, termed BGAz, have shown potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb, with minimum inhibitory concentration (MIC99) values below 10 μM. nih.govacs.org These compounds appear to act by interfering with the late-stage biosynthesis of mycolic acids, a crucial component of the mycobacterial cell envelope. nih.govacs.org

Preliminary studies on this compound hydrochloride have suggested its potential as an anti-tuberculosis agent, with in vitro activity comparable to the established antibiotic isoniazid. The methoxy group is thought to enhance the lipophilicity of the compound, facilitating its penetration through the bacterial membrane. Further research into spirocyclic azetidines equipped with a nitrofuran warhead has also yielded compounds with excellent activity against M. tuberculosis. mdpi.comnih.gov

A noteworthy characteristic of some azetidine derivatives is their ability to circumvent the development of drug resistance in mycobacteria. nih.govacs.org Studies on the BGAz series of azetidines revealed no detectable emergence of resistance in Mycobacterium smegmatis and Mycobacterium bovis BCG. nih.govacs.org This is a significant advantage given the rising challenge of multidrug-resistant tuberculosis. The proposed mechanism of action, targeting mycolate assembly, appears to be distinct from that of existing mycobacterial cell wall inhibitors, which may contribute to the lack of observed resistance. nih.govacs.org The development of antibiotic resistance in bacteria is a major public health concern, often arising from decreased drug influx, increased efflux, or modification of the drug's target. reactgroup.org The horizontal transfer of resistance genes further exacerbates this problem. srce.hr Therefore, the discovery of potent antimicrobial agents with a low propensity for resistance development is of paramount importance. nih.govacs.orgsrce.hr

Antineoplastic and Antiproliferative Activities

Azetidine derivatives have emerged as a promising class of compounds with significant antineoplastic and antiproliferative effects against various cancer cell lines. nih.govrjpbcs.comresearchgate.netresearchgate.net

Research on 3-chloro-azetidin-2-one derivatives of resveratrol (B1683913) has demonstrated their potential as potent agents for the treatment of human breast cancer. nih.gov These compounds have shown interesting antiproliferative activity on breast cancer cell lines. nih.gov Similarly, novel thiazolidine (B150603) and azetidinone derivatives have been synthesized and evaluated for their ability to inhibit the growth of tumor cells, with some compounds exhibiting significant inhibitory activity against MCF-7 breast cancer cell lines. rjpbcs.com The β-lactam moiety is believed to play a crucial role in the anticancer activity, potentially by binding to tubulin receptors or influencing cell contact inhibition. rjpbcs.com

Other studies have focused on the antiproliferative effects of azetidin-2-one analogues of combretastatin (B1194345) A-4, which act as colchicine-binding site inhibitors and disrupt tubulin polymerization. researchgate.net These compounds have shown potent activity in both MCF-7 and the triple-negative breast cancer cell line MDA-MB-231. researchgate.net Furthermore, in-silico studies of novel azetidin-2-one derivatives as inhibitors of the epidermal growth factor receptor (EGFR) have suggested their potential as anti-proliferative agents. researchgate.net While specific data for this compound is not available, preliminary studies on its hydrochloride salt suggest it may induce apoptosis in cancer cells by modulating specific signaling pathways.

| Compound Class | Cancer Cell Line(s) | Observed Effect |

| 3-chloro-azetidin-2-one resveratrol derivatives | Human breast cancer cells | Antiproliferative activity nih.gov |

| Thiazolidine and azetidinone derivatives | MCF-7 breast cancer cells | Inhibitory activity rjpbcs.com |

| 3-(prop-1-en-2-yl)azetidin-2-one analogues | MCF-7, MDA-MB-231 | Antiproliferative activity, tubulin polymerization inhibition researchgate.net |

| Azetidin-2-one derivatives | - | EGFR inhibition (in-silico) researchgate.net |

| This compound hydrochloride | - | Potential to induce apoptosis (preliminary) |

Central Nervous System (CNS) Modulating Effects

The unique structural features of azetidine derivatives make them attractive candidates for targeting the central nervous system. researchgate.netnih.govacs.org The synthesis of diverse azetidine-based scaffolds has been explored for the development of CNS-focused libraries of lead-like molecules. nih.govacs.org

Tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity, with some compounds showing activity comparable to reference standards in antagonizing reserpine-induced effects in mice. nih.gov The pharmacological profile of the most active dextrorotatory methylamino derivative classified it as a CNS stimulant lacking peripheral anticholinergic activity. nih.gov Furthermore, azetidine derivatives have been investigated as dopamine antagonists. researchgate.net In one study, N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide emerged as potent D2 and D4 receptor antagonists, respectively. researchgate.net

A novel azetidine derivative, KHG26792, has been shown to have protective effects against ATP-induced activation of NFAT and MAPK pathways in microglial cells, suggesting its potential in neurological disorders. bmbreports.org This compound also demonstrated anti-inflammatory and anti-oxidative properties in a model of β-amyloid-induced microglial activation, indicating its potential as a therapeutic agent for Alzheimer's disease. bmbreports.orgnih.gov

| Azetidine Derivative Class | Potential CNS Application | Mechanism of Action/Observed Effect |

| Tricyclic azetidine derivatives | Antidepressant | CNS stimulant, reserpine (B192253) antagonism nih.gov |

| N-(1-benzhydryl-azetidin-3-yl) benzamide (B126) derivatives | Antipsychotic | D2 and D4 dopamine receptor antagonism researchgate.net |

| KHG26792 | Neuroprotection | Attenuation of β-amyloid-induced microglial activation, anti-inflammatory, anti-oxidative bmbreports.orgnih.gov |

Antiviral Properties

The antiviral potential of azetidine derivatives has been investigated against a range of viruses. nih.govmdpi.comnih.gov The antiproliferative properties of these compounds contribute to their ability to inhibit viral replication by targeting proteins essential for the viral life cycle. mdpi.com

Azetidine-containing dipeptides have been studied as inhibitors of human cytomegalovirus (HCMV). nih.gov The conformational restriction imposed by the azetidine ring appears to be crucial for their antiviral activity. nih.gov Structure-activity relationship studies revealed that a benzyloxycarbonyl moiety at the N-terminus and an aliphatic C-terminal side-chain were important for anti-HCMV activity. nih.gov

In another study, a series of novel substituted phenyl azetidine-2-one sulphonyl derivatives were screened for their antiviral efficacy. While they showed weak activity against several viruses, including Vaccinia virus, Human Coronavirus (229E), and Herpes simplex virus, the findings suggest a potential avenue for further optimization. nih.gov More recently, 3,3′-spiro[azetidine]-2-oxo-indoline derivatives have been identified as potent fusion inhibitors for the treatment of respiratory syncytial virus (RSV) infection, with a lead compound demonstrating excellent in vitro potency and in vivo efficacy in a mouse model. acs.org

| Azetidine Derivative Class | Viral Target | Observed Effect |

| Azetidine-containing dipeptides | Human cytomegalovirus (HCMV) | Inhibition of viral replication nih.gov |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Various viruses (e.g., Vaccinia, Coronavirus) | Weak inhibitory activity nih.gov |

| 3,3′-Spiro[azetidine]-2-oxo-indoline derivatives | Respiratory syncytial virus (RSV) | Fusion inhibition acs.org |

Anti-inflammatory Actions

Azetidine derivatives have demonstrated significant anti-inflammatory properties in various experimental models. nih.govbmbreports.orgnih.govmdpi.com

A study on azetidine-2-one derivatives of ferulic acid revealed their in vivo anti-inflammatory potential in both acute and chronic inflammation models. mdpi.com These compounds were found to have a long-acting anti-inflammatory effect and were particularly effective at inhibiting the proliferative component of chronic inflammation. mdpi.com Similarly, a series of quinoline (B57606) derivatives bearing azetidinone scaffolds were synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds exhibiting significant effects. nih.gov

As mentioned previously, the azetidine derivative KHG26792 has been shown to attenuate the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide in β-amyloid-treated primary microglial cells. bmbreports.orgnih.gov This anti-inflammatory effect, coupled with its anti-oxidative properties, highlights its potential for treating neuroinflammatory conditions. bmbreports.orgnih.gov While many non-steroidal anti-inflammatory drugs (NSAIDs) have drawbacks like gastric irritation, the development of novel anti-inflammatory agents based on the azetidine scaffold offers a promising therapeutic strategy. nih.gov

| Azetidine Derivative Class | Inflammation Model | Observed Effect |

| Azetidine-2-one derivatives of ferulic acid | Carrageenan-induced acute and chronic inflammation in rats | Anti-inflammatory, inhibition of proliferative component mdpi.com |

| Quinoline derivatives with azetidinone scaffolds | Carrageenan-induced rat paw edema | Anti-inflammatory and analgesic activity nih.gov |

| KHG26792 | β-amyloid-treated primary microglial cells | Attenuation of inflammatory mediator production bmbreports.orgnih.gov |

Antioxidant Activity

Scientific research and available literature have not yet reported specific studies on the antioxidant activity of the chemical compound this compound. While the broader class of azetidine derivatives has been investigated for various pharmacological properties, dedicated analysis of this particular compound's capacity to neutralize free radicals or its effects on oxidative stress markers is not documented in current scientific publications. nih.gov Therefore, data regarding its potential antioxidant effects, such as IC50 values from assays like DPPH or ABTS, remain undetermined.

Table 1: Antioxidant Activity of this compound

| Assay | Activity |

|---|---|

| DPPH Radical Scavenging | No data available |

| ABTS Radical Scavenging | No data available |

| Ferric Reducing Antioxidant Power (FRAP) | No data available |

| Oxygen Radical Absorbance Capacity (ORAC) | No data available |

This table is for illustrative purposes. No experimental data is currently available for this compound.

Analgesic and Anticonvulsant Activities

There is a notable absence of specific research findings in the scientific literature concerning the analgesic and anticonvulsant properties of this compound. Although some azetidine derivatives have been explored for their potential in managing pain and seizures, with some patented compounds showing activity in animal models, this compound itself has not been the subject of such investigations. nih.govepo.org Consequently, there is no available data from preclinical models, such as the maximal electroshock (MES) test or writhing tests, to characterize its potential in these therapeutic areas.

Table 2: Analgesic and Anticonvulsant Profile of this compound

| Activity | Test Model | Results |

|---|---|---|

| Analgesic | Acetic acid-induced writhing | No data available |

| Analgesic | Hot plate test | No data available |

| Anticonvulsant | Maximal Electroshock (MES) | No data available |

| Anticonvulsant | Pentylenetetrazole (scPTZ) | No data available |

This table is for illustrative purposes. No experimental data is currently available for this compound.

Other Noteworthy Biological Profiles (e.g., Antimalarial, Antiobesity, Antidiabetic)

A comprehensive review of the scientific literature indicates that the specific biological activities of this compound in the areas of antimalarial, antiobesity, and antidiabetic action have not been evaluated. While the azetidine scaffold is recognized as a valuable starting point in drug discovery for a wide range of diseases, including malaria and metabolic disorders, specific research on this compound is lacking. nih.gov There are no published studies or data on its efficacy against Plasmodium falciparum, its influence on weight management pathways, or its effect on glucose metabolism. nih.gov

Table 3: Other Biological Activities of this compound

| Activity | Target/Assay | Results |

|---|---|---|

| Antimalarial | Plasmodium falciparum growth inhibition | No data available |

| Antiobesity | In vivo weight management models | No data available |

| Antidiabetic | α-glucosidase inhibition | No data available |

| Antidiabetic | In vivo glucose tolerance tests | No data available |

This table is for illustrative purposes. No experimental data is currently available for this compound.

Applications in Chemical Biology and Drug Discovery

Azetidine (B1206935) Scaffolds as Versatile Building Blocks for Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling high-throughput screening to identify novel hit compounds. Azetidine scaffolds, such as 3-(3-methoxyphenoxy)azetidine, are valuable building blocks for these libraries due to the structural diversity that can be achieved through their substitution. enamine.net The azetidine ring acts as a rigid core, allowing for the precise spatial orientation of various functional groups. enamine.netvulcanchem.com This conformational restriction can lead to higher binding affinity and selectivity for biological targets. enamine.net

The synthesis of diverse azetidine-based libraries has been a focus of considerable research. Advances in synthetic methodologies have made a wide range of substituted azetidines more accessible. rsc.orgorganic-chemistry.org For example, methods like the aza Paternò-Büchi reaction have enabled the synthesis of densely functionalized azetidines with varied stereochemistry. nih.govresearchgate.net The ability to introduce substituents at different positions of the azetidine ring allows for the creation of libraries with a broad range of physicochemical properties, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

A notable example is the development of CNS-focused libraries, where the physicochemical properties required for blood-brain barrier penetration are stringent. nih.gov By using a data-driven approach to select for azetidine scaffolds with optimal properties, researchers can create libraries that are pre-optimized for CNS applications. nih.gov

Rational Design and Synthesis of Azetidine-Based Lead Compounds

Rational drug design aims to create new medicines based on a deep understanding of biological targets and the principles of molecular recognition. core.ac.uk The azetidine scaffold is an attractive component in this process for several reasons. Its small size and polarity can significantly and favorably impact the physicochemical properties of a drug molecule. acs.orgresearchgate.net The rigid nature of the azetidine ring helps to reduce the entropic penalty upon binding to a target, potentially leading to increased potency. enamine.net

The synthesis of azetidine-containing lead compounds often involves multi-step sequences. One common approach is the reduction of β-lactams (azetidin-2-ones), which are readily available. acs.org Other methods include intramolecular cyclization reactions and the use of specialized reagents like 1-azabicyclo[1.1.0]butane (ABB) for the late-stage introduction of the azetidine moiety. acs.org The development of new synthetic strategies, such as those utilizing azetidine sulfonyl fluorides, has further expanded the toolbox for creating novel azetidine derivatives. acs.orgnih.gov

A key aspect of rational design is the ability to fine-tune the structure of a lead compound to optimize its activity and properties. The azetidine scaffold allows for such modifications. For instance, in the development of quinolone-based antitubercular agents, the incorporation of a gem-difluoro azetidine group demonstrated good potency. acs.org This highlights how the specific substitution pattern on the azetidine ring can be tailored to enhance biological activity.

Development of Azetidine-Containing Drug Candidates and Clinical Progress

The successful application of azetidine scaffolds in drug design is evidenced by the increasing number of azetidine-containing compounds that have entered clinical trials and received regulatory approval. chemrxiv.org At least seven approved drugs contain an azetidine ring, and many more are in various stages of clinical development. chemrxiv.org

The development of new drug candidates continues to leverage the advantages of the azetidine scaffold. For example, ziritaxestat (B607656) was one of the most advanced autotaxin (ATX) inhibitors in clinical development. drughunter.com The unique properties of azetidine amides, which can differ from other tertiary amides due to their distinct torsional profile, have also been explored in numerous clinical candidates. drughunter.com The progress of these and other azetidine-containing molecules through the clinical pipeline underscores the therapeutic potential of this versatile heterocyclic scaffold. medcraveonline.commedwinpublishers.com

Below is a table of selected azetidine-containing drug candidates and their therapeutic areas:

| Drug Candidate/Approved Drug | Therapeutic Area | Role of Azetidine Scaffold |

|---|---|---|

| Azelnidipine | Antihypertensive | Part of the core structure, contributing to its activity as a calcium channel blocker. enamine.net |

| Cobimetinib | Anticancer (Melanoma) | Contains an azetidine amide, which is crucial for its inhibitory activity against MEK. medwinpublishers.comdrughunter.com |

| Ziritaxestat | Idiopathic Pulmonary Fibrosis | An advanced clinical candidate that incorporates an azetidine moiety. drughunter.com |

Emerging Trends and Future Research Directions for Azetidine Compounds

Exploration of Underexplored Chemical Space around the Azetidine (B1206935) Core

The quest for novel molecular structures with improved biological activity and optimized physicochemical properties has led chemists to explore previously uncharted areas of chemical space. Azetidines are considered "privileged structures" that can serve as valuable scaffolds to access this underexplored space. acs.orgacs.org Recent advances have focused on developing methods to create densely and diversely functionalized azetidines that were previously difficult to synthesize. rsc.org

Strategies such as the photochemical addition of thiols to unsaturated azetidines (azetines) under continuous flow conditions have enabled the creation of a wide variety of C-S bonds on the azetidine nucleus, accessing novel chemical entities. polimi.it Another powerful method is the calcium(II)-catalyzed Friedel–Crafts reaction of N-Cbz azetidinols with various aromatic and heteroaromatic compounds to produce 3,3-diarylazetidines in high yields. acs.org This approach allows for the derivatization of the products at both the azetidine nitrogen and the appended aromatic groups, further expanding the accessible molecular diversity. acs.org The development of methods for synthesizing spiro-heterocycles containing an azetidine ring, such as spiro-azetidin-2-ones, is also a significant area of exploration, as the rigid, three-dimensional nature of these compounds is highly desirable in medicinal chemistry. nih.gov These innovative synthetic tools are crucial for moving beyond simple substitutions and creating complex, three-dimensional azetidine derivatives for drug discovery and material science. acs.orgrsc.org

Integration of Advanced Computational and Experimental Methodologies in Azetidine Research

The synergy between computational modeling and experimental work has become a cornerstone of modern chemical research, and the study of azetidines is no exception. This integration provides deep insights into reaction mechanisms, predicts outcomes, and accelerates the development of new synthetic methods. acs.org

A notable example is the collaboration that elucidated the rules for the aza Paternò–Büchi reaction, a light-powered method for making azetidines. acs.org By combining experimental results with computational modeling, researchers identified key factors for successful reactions, such as matching the frontier orbital energies of the reactants and ensuring the transition state energy is favorable. acs.org This allows for the pre-screening of reactions computationally, saving significant experimental effort. acs.org

Advanced experimental techniques are also pushing the boundaries of azetidine synthesis.

Continuous Flow Photochemistry : This method allows for the efficient and scalable synthesis of C3-thiolated azetidines by ensuring uniform irradiation of the reaction mixture, a significant improvement over traditional batch processing. polimi.it

In-situ FT-IR Analysis : This technique has been used to monitor the C2-lithiation of azetidines in real-time, providing crucial experimental evidence for the structure and dynamics of key intermediates. mdpi.com

Photocatalysis : Light-driven methods are increasingly used to generate radical intermediates under mild conditions, enabling novel transformations such as the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs). unipd.it

Computational tools like Density Functional Theory (DFT) are routinely used to study the stereochemistry of lithiated azetidines and to understand the surprising stereospecificity of certain ring-expansion reactions. mdpi.comresearchgate.net This dual approach of advanced computation and experimentation is critical for tackling the inherent challenges of strained-ring chemistry.

Strategies for Overcoming Synthetic Challenges and Improving Enantioselectivity

The synthesis of the strained four-membered azetidine ring presents significant challenges, often leading to low yields or undesired side reactions. researchgate.netbham.ac.uk Consequently, a major focus of current research is the development of robust, efficient, and stereoselective methods for their construction. researchgate.netacs.org

Interactive Table: Modern Synthetic Strategies for Azetidine Synthesis

| Strategy | Description | Key Features | References |

| Strain-Release Functionalization | Uses highly strained precursors like 1-azabicyclobutanes (ABBs) that react with nucleophiles to open into functionalized azetidines. | Modular, provides access to complex and stereopure azetidines, avoids multi-step ring synthesis. | unipd.itchemrxiv.org |

| Photocatalytic Cycloadditions | Light-driven reactions, such as the aza Paternò–Büchi reaction, between imines and alkenes to form the azetidine ring. | Operates under mild conditions, allows for previously difficult transformations with acyclic imines. | acs.org |

| Metal-Catalyzed C-H Amination | Intramolecular cyclization catalyzed by metals like palladium, forming a C-N bond to close the azetidine ring. | High functional group tolerance, constructs densely functionalized azetidines. | rsc.org |

| Ring Expansion of Aziridines | Thermal or chemically induced rearrangement of three-membered aziridine (B145994) rings to form four-membered azetidines. | Provides a pathway from more accessible precursors; can be stereoselective. | rsc.orgcsic.es |